2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid
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Overview
Description
2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a difluorohydroxyphenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluoro-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorohydroxyphenyl group enhances its binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(4-hydroxyphenyl)acetic acid: Lacks the difluoro groups, resulting in different chemical and biological properties.
2-amino-2-(2,4-difluoro-4-hydroxyphenyl)acetic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid is unique due to the presence of the difluoro groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1336947-76-2 |
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Molecular Formula |
C8H7F2NO3 |
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-4-1-3(12)2-5(10)6(4)7(11)8(13)14/h1-2,7,12H,11H2,(H,13,14) |
InChI Key |
JICDAXPFFZJNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(=O)O)N)F)O |
Purity |
95 |
Origin of Product |
United States |
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